molecular formula C17H24N2O2 B266909 3-(butyrylamino)-N-cyclohexylbenzamide

3-(butyrylamino)-N-cyclohexylbenzamide

Cat. No. B266909
M. Wt: 288.4 g/mol
InChI Key: APIOZJBJSQTPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Butyrylamino)-N-cyclohexylbenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the field of scientific research. It was first synthesized in 2000 by a team of researchers at Bayer AG, Germany, and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

3-(butyrylamino)-N-cyclohexylbenzamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue of the inhibitor of kappa B kinase (IKK) complex. This modification prevents the activation of IKK, which in turn inhibits the phosphorylation and degradation of IκBα. As a result, NF-κB is unable to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Biochemical and Physiological Effects:
3-(butyrylamino)-N-cyclohexylbenzamide 11-7082 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-(butyrylamino)-N-cyclohexylbenzamide 11-7082 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-characterized mechanism of action. However, there are also limitations to its use. It has been shown to have off-target effects, and its inhibition of NF-κB can have both pro- and anti-inflammatory effects depending on the context. Additionally, its use in vivo may be limited by its poor solubility and bioavailability.

Future Directions

There are several future directions for the study of 3-(butyrylamino)-N-cyclohexylbenzamide 11-7082. One area of interest is the development of more potent and selective inhibitors of NF-κB. Another area of interest is the investigation of its potential therapeutic applications in diseases such as cancer, viral infections, and neurodegenerative diseases. Additionally, the off-target effects of 3-(butyrylamino)-N-cyclohexylbenzamide 11-7082 need to be further characterized to fully understand its effects on cellular signaling pathways.

Synthesis Methods

The synthesis of 3-(butyrylamino)-N-cyclohexylbenzamide 11-7082 involves the reaction of N-cyclohexylbenzamide with butyric anhydride in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain a white crystalline powder. This synthesis method has been optimized over the years to improve the yield and purity of the final product.

Scientific Research Applications

3-(butyrylamino)-N-cyclohexylbenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Inflammation is a key factor in the development of many diseases, including cancer and viral infections. 3-(butyrylamino)-N-cyclohexylbenzamide 11-7082 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation.

properties

Product Name

3-(butyrylamino)-N-cyclohexylbenzamide

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

3-(butanoylamino)-N-cyclohexylbenzamide

InChI

InChI=1S/C17H24N2O2/c1-2-7-16(20)18-15-11-6-8-13(12-15)17(21)19-14-9-4-3-5-10-14/h6,8,11-12,14H,2-5,7,9-10H2,1H3,(H,18,20)(H,19,21)

InChI Key

APIOZJBJSQTPGI-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2CCCCC2

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.